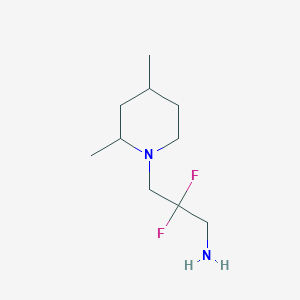
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 2,4-dimethylpiperidine, the ring can be formed via intramolecular cyclization.
Introduction of the Difluoropropan-1-amine Moiety: The difluoropropan-1-amine group can be introduced through nucleophilic substitution reactions. This involves reacting a suitable precursor, such as 2,2-difluoropropan-1-amine, with the piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activities.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as:
Uniqueness
- The presence of the difluoropropan-1-amine moiety distinguishes this compound from other piperidine derivatives. This unique structural feature imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H20F2N2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-(2,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-4-14(9(2)5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
Clé InChI |
CRGOCKWEXJLMEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C(C1)C)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)


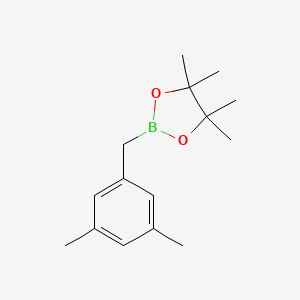
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

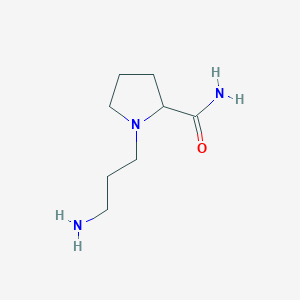
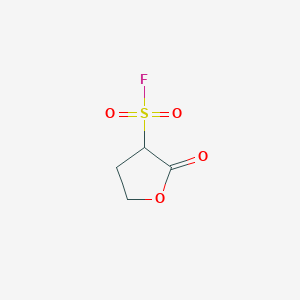
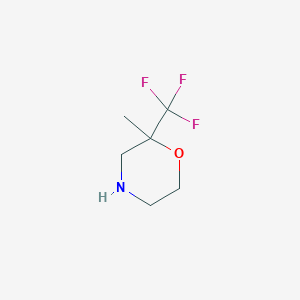
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)
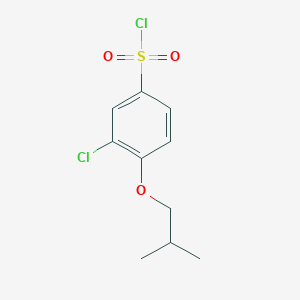
![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
